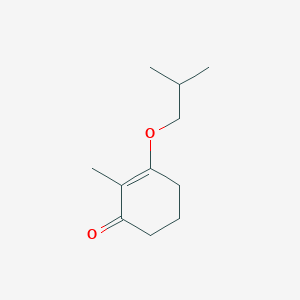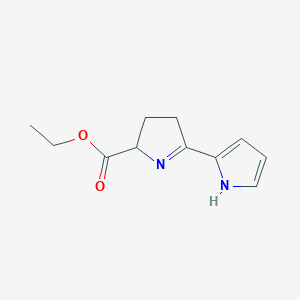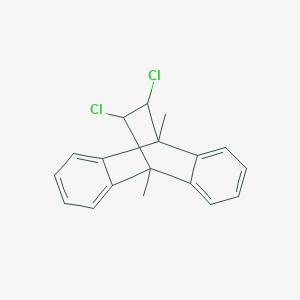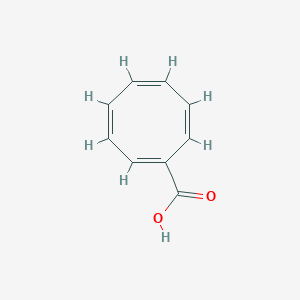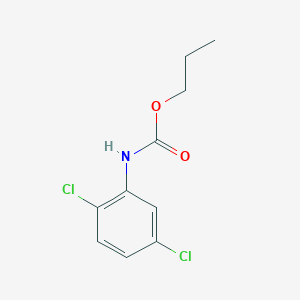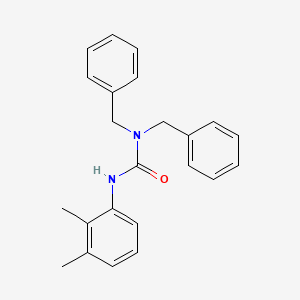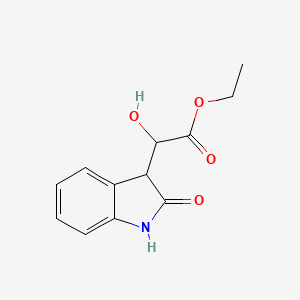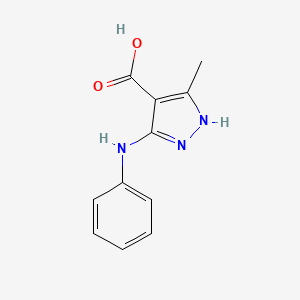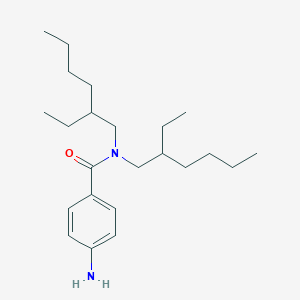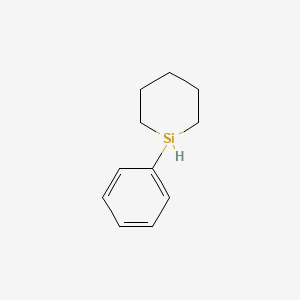
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is an organic compound with the molecular formula C10H12N2O4. It is a derivative of carbamic acid where the hydrogen atom is replaced by a 3-nitrophenyl group and the esterification occurs with 1-methylethyl alcohol. This compound is known for its applications in various fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester typically involves the reaction of 3-nitrophenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the isopropyl group to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Major Products Formed
Reduction: 3-Aminophenyl carbamic acid, 1-methylethyl ester.
Hydrolysis: 3-Nitrophenyl carbamic acid.
Scientific Research Applications
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester involves the inhibition of specific enzymes. The nitrophenyl group interacts with the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This interaction can affect various molecular pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-nitrophenyl)-, 1-methylethyl ester
- Carbamic acid, (2-nitrophenyl)-, 1-methylethyl ester
Uniqueness
Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is unique due to the position of the nitro group on the phenyl ring. This positioning affects its reactivity and interaction with enzymes, making it distinct from its 2-nitro and 4-nitro counterparts. The 3-nitrophenyl group provides a specific steric and electronic environment that can influence the compound’s biological activity and chemical reactivity.
Properties
CAS No. |
2610-62-0 |
|---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
propan-2-yl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)16-10(13)11-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13) |
InChI Key |
FLLAOLGEPZPDGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-2-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B11951006.png)
